molecular formula C14H19N3O4 B226838 N-(2-methoxy-5-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide

N-(2-methoxy-5-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide

Cat. No.: B226838
M. Wt: 293.32 g/mol
InChI Key: SIYMLVHTBFAZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide is a synthetic organic compound characterized by the presence of a methoxy group, a nitro group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide typically involves the reaction of 2-methoxy-5-nitroaniline with 3-pyrrolidin-1-ylpropanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The methoxy group can be demethylated to form a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of N-(2-amino-5-methoxyphenyl)-3-pyrrolidin-1-ylpropanamide.

    Reduction: Formation of N-(2-hydroxy-5-nitrophenyl)-3-pyrrolidin-1-ylpropanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-nitrophenyl)acetamide: Similar structure but lacks the pyrrolidine ring.

    N-(2-methoxy-5-nitrophenyl)-3,4,5-trimethoxybenzamide: Contains additional methoxy groups on the benzene ring.

    N-(2-methoxy-5-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide: Contains a trichlorophenoxy group instead of the pyrrolidine ring.

Uniqueness

N-(2-methoxy-5-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to similar compounds.

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C14H19N3O4/c1-21-13-5-4-11(17(19)20)10-12(13)15-14(18)6-9-16-7-2-3-8-16/h4-5,10H,2-3,6-9H2,1H3,(H,15,18)

InChI Key

SIYMLVHTBFAZEH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCCC2

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCCC2

Origin of Product

United States

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